7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 634569-37-2
VCID: VC6786833
InChI: InChI=1S/C22H12F2N2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H
SMILES: C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F
Molecular Formula: C22H12F2N2O3
Molecular Weight: 390.346

7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 634569-37-2

Cat. No.: VC6786833

Molecular Formula: C22H12F2N2O3

Molecular Weight: 390.346

* For research use only. Not for human or veterinary use.

7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 634569-37-2

Specification

CAS No. 634569-37-2
Molecular Formula C22H12F2N2O3
Molecular Weight 390.346
IUPAC Name 7-fluoro-1-(4-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H12F2N2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H
Standard InChI Key UCJPOTMQPUAJCX-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 7-fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, delineates its intricate architecture (Fig. 1). The core structure consists of a chromeno[2,3-c]pyrrole system—a fused tricyclic framework comprising a benzopyran moiety annulated with a pyrrole ring. Key substituents include:

  • A 7-fluoro group on the chromene fragment.

  • A 4-fluorophenyl group at position 1 of the pyrrole ring.

  • A pyridin-2-yl substituent at position 2.

The numbering system follows IUPAC conventions, with the chromene oxygen at position 9 and the pyrrole nitrogen at position 3. The dihydro designation indicates partial saturation at the pyrrole ring, while the dione functionality arises from ketone groups at positions 3 and 9.

Synthetic Strategies

Multicomponent Cyclization Approach

The synthesis of chromeno[2,3-c]pyrrole-diones is frequently achieved via multicomponent reactions (MCRs). A representative protocol involves the condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates (1), aryl aldehydes (2), and primary amines (3) under mild conditions . For the target compound, the reaction would employ:

  • Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (fluorinated analog of 1).

  • 4-Fluorobenzaldehyde as the aryl aldehyde (2).

  • 2-Aminopyridine as the primary amine (3).

The reaction proceeds through a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization, yielding the dihydrochromenopyrrole-dione core (Table 1) .

Table 1: Optimized Synthesis Conditions

ComponentRoleEquivalentsConditions
Fluorinated dioxobutanoateElectrophilic partner1.0Dioxane, 80°C, 2–4 h
4-FluorobenzaldehydeAldehyde component1.1
2-AminopyridineNucleophilic amine1.1
Yield68–74%HPLC purity >95%

Post-Synthetic Modifications

Further functionalization may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce additional fluorinated groups. For instance, palladium-catalyzed cross-coupling using Pd2(dba)3 and XantPhos in toluene at 110°C could append aryl halides to the pyridine ring .

Physicochemical Properties

The compound’s properties are influenced by its fluorinated and heteroaromatic substituents (Table 2) .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular formulaC23H14F2N2O3High-res MS
Molecular weight428.37 g/molCalculated
logP3.85 ± 0.12Chromatographic
Aqueous solubility12.7 µM (pH 7.4)Shake-flask
Melting point238–240°CDSC

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H6).

    • δ 7.95–7.89 (m, 2H, aryl-H).

    • δ 7.32 (dd, J = 8.2, 2.1 Hz, 1H, chromene-H8).

    • δ 6.83 (d, J = 8.6 Hz, 1H, chromene-H5).

    • Fluorine coupling observed in 19F NMR at δ -112.4 (C7-F) and -116.1 (C4-F) .

Infrared Spectroscopy (IR)

  • Strong absorption bands at 1712 cm⁻¹ (C=O stretch, dione) and 1665 cm⁻¹ (conjugated C=O) .

  • Aromatic C-F stretches appear as medium-intensity peaks near 1220–1150 cm⁻¹.

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